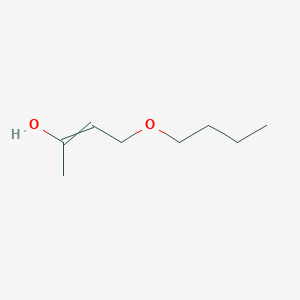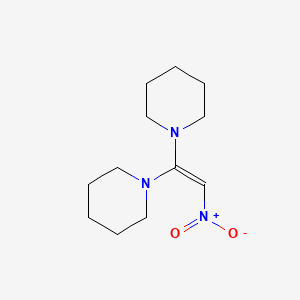
2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline is an organic compound with the molecular formula C10H12N2O2. It is a derivative of aniline, where the amino group is substituted with a nitropropene group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline typically involves the nitration of 2-methylaniline followed by a condensation reaction with nitropropene. The reaction conditions often include the use of acidic or basic catalysts to facilitate the nitration and condensation processes. The compound can be purified through recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like LAH, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-Methyl-N-(1-aminoprop-1-en-2-yl)aniline.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl-2-nitropropene: Similar structure with a phenyl group instead of a methyl group.
N-methyl-N-(prop-2-yn-1-yl)aniline: Similar structure with a propynyl group instead of a nitropropene group.
N-Methyl-N-[(1R)-1-Methyl-2-Phenylethyl]prop-2-en-1-amine: Similar structure with a phenylethyl group instead of a nitropropene group.
Uniqueness
2-Methyl-N-(1-nitroprop-1-en-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
62874-98-0 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-methyl-N-(1-nitroprop-1-en-2-yl)aniline |
InChI |
InChI=1S/C10H12N2O2/c1-8-5-3-4-6-10(8)11-9(2)7-12(13)14/h3-7,11H,1-2H3 |
Clave InChI |
ZBYGIFKERVMSFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B14511930.png)
![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
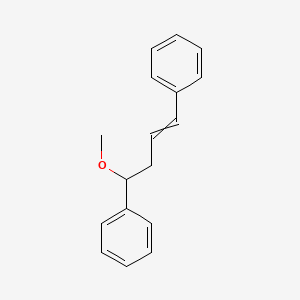
![[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate](/img/structure/B14511944.png)
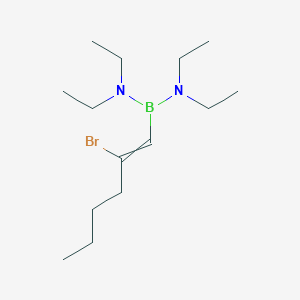

![1H-Benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, iodide, disodium salt](/img/structure/B14511956.png)
![4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14511963.png)
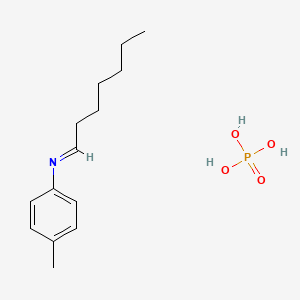
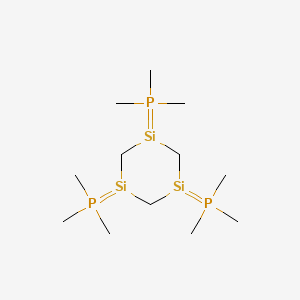

![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)
